rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-ol, trans
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Overview
Description
rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-ol, trans is a cyclobutane derivative with a methanesulfonylmethyl group attached to the third carbon and a hydroxyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-ol, trans can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For example, the cyclization of a methanesulfonylmethyl-substituted alkene in the presence of a strong base can yield the desired cyclobutane derivative. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-ol, trans can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonylmethyl group can be reduced to a methyl group.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve solvents such as dichloromethane (DCM) or ethanol (EtOH).
Major Products Formed
The major products formed from these reactions include cyclobutanone (from oxidation), cyclobutanemethanol (from reduction), and various substituted cyclobutane derivatives (from substitution reactions).
Scientific Research Applications
rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-ol, trans has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-ol, trans involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-ol, trans include:
- rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-amine
- rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-thiol
- rac-(1r,3r)-3-(methanesulfonylmethyl)cyclobutan-1-ester
Uniqueness
This compound is unique due to the presence of both a methanesulfonylmethyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2763740-56-1 |
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Molecular Formula |
C6H12O3S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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